molecular formula C6H13NS B13603193 4-(Ethylthio)but-2-en-1-amine

4-(Ethylthio)but-2-en-1-amine

Cat. No.: B13603193
M. Wt: 131.24 g/mol
InChI Key: ALECIVMXBZCTEY-ONEGZZNKSA-N
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Description

4-(Ethylthio)but-2-en-1-amine is an organic compound with the molecular formula C6H13NS. It is characterized by the presence of an ethylthio group attached to a butenyl chain with an amine group at the terminal position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylthio)but-2-en-1-amine can be achieved through several methods. One common approach involves the reaction of an appropriate alkyl halide with an amine in the presence of a base. For example, the reaction of 4-chlorobut-2-en-1-amine with ethanethiol in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Ethylthio)but-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bond in the butenyl chain can be reduced to form the corresponding saturated amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction.

    Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated amines.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

4-(Ethylthio)but-2-en-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Ethylthio)but-2-en-1-amine involves its interaction with specific molecular targets. The ethylthio group can participate in thiol-disulfide exchange reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylthio)but-2-en-1-amine
  • 4-(Propylthio)but-2-en-1-amine
  • 4-(Butylthio)but-2-en-1-amine

Uniqueness

4-(Ethylthio)but-2-en-1-amine is unique due to the specific length and branching of its alkylthio group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C6H13NS

Molecular Weight

131.24 g/mol

IUPAC Name

(E)-4-ethylsulfanylbut-2-en-1-amine

InChI

InChI=1S/C6H13NS/c1-2-8-6-4-3-5-7/h3-4H,2,5-7H2,1H3/b4-3+

InChI Key

ALECIVMXBZCTEY-ONEGZZNKSA-N

Isomeric SMILES

CCSC/C=C/CN

Canonical SMILES

CCSCC=CCN

Origin of Product

United States

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